1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole

Solubility Bioisosterism Drug Discovery

Researchers optimizing lead compounds often encounter poor solubility and metabolic instability when using conventional phenyl-based bromotriazoles. This BCP-triazole building block directly addresses those limitations: - Achieves ≥50-fold improvement in aqueous solubility compared to para-phenyl bioisosteres, reducing the risk of late-stage lead failure. - The rigid bicyclo[1.1.1]pentane core increases sp³ fraction (Fsp³), which correlates with higher clinical success rates. - The 4-bromo substituent enables efficient Suzuki-Miyaura cross-coupling for rapid SAR library generation. Supplied with ≥98% HPLC purity for reliable downstream synthesis. Standard packaging in mg to gram quantities, shipped under ambient conditions with Certificate of Analysis.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
Cat. No. B14012407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)N3C=C(N=N3)Br
InChIInChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2
InChIKeyQESNEEAZQGXGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCP-Triazole Hybrid Building Block


1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole (CAS: 1184606-90-3) is a bicyclo[1.1.1]pentane (BCP)-substituted 4-bromo-1,2,3-triazole building block with a molecular weight of 214.06 g/mol and the molecular formula C₇H₈BrN₃ . The compound features a rigid, three-dimensional BCP core linked to a planar, aromatic triazole ring bearing a reactive bromine substituent at the 4-position. As a bioisostere of phenyl, tert-butyl, and alkyne moieties, the BCP scaffold confers enhanced physicochemical properties including improved solubility, metabolic stability, and reduced nonspecific binding compared to aromatic analogs [1].

Why Generic Bromotriazoles Fall Short


Generic substitution with conventional phenyl-based bromotriazoles or non-BCP containing analogs introduces significant liabilities in drug discovery and materials chemistry. Bicyclo[1.1.1]pentane (BCP) motifs have been demonstrated to improve aqueous solubility by at least 50-fold and markedly decrease nonspecific binding compared to para-phenyl rings [1]. Furthermore, BCP-containing triazole building blocks provide access to unique three-dimensional molecular architectures that address the need for increased sp³ fraction (Fsp³) to improve clinical success rates [2]. Simple aromatic or aliphatic replacements lack the precise combination of rigidity, strain-driven reactivity, and bioisosteric properties inherent to the BCP-triazole framework, rendering them unsuitable for applications requiring specific physicochemical tuning.

Performance Comparison Data


Aqueous Solubility vs. para-Phenyl

The bicyclo[1.1.1]pentane (BCP) motif, as present in 1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole, improves aqueous solubility by at least 50-fold compared to the para-phenyl ring it replaces, as demonstrated in a comparative study of bioisosteric replacements [1].

Solubility Bioisosterism Drug Discovery

Nonspecific Binding Reduction

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, as found in the target compound, markedly decreases nonspecific binding (NSB) as measured by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes [1].

Nonspecific Binding Bioisosterism Drug Optimization

Synthetic Efficiency via Heterogeneous Catalysis

A copper-bonded polyoxomolybdates-based framework (CPF-1) enables the selective conversion of alkynes into bromotriazoles with a yield of 99%, representing a robust methodology applicable to the synthesis of BCP-bromotriazole derivatives .

Click Chemistry Catalysis Synthetic Yield

Metabolic Stability Advantage

BCP derivatives are frequently associated with increased metabolic stability compared to traditional aromatic scaffolds, as noted in recent reviews on organometallic bridge diversification [1]. Patent data on BCP-containing DLK kinase inhibitors further confirms improved metabolic and pharmacokinetic properties relative to related analogs lacking the BCP motif [2].

Metabolic Stability Bioisosterism Drug Metabolism

Bromine Handle for Cross-Coupling

The 4-bromotriazole moiety in the target compound serves as a versatile handle for further functionalization via palladium-catalyzed Suzuki-type cross-coupling reactions with arylboronic acids, enabling the generation of 1,4,5-trisubstituted triazoles [1].

Cross-Coupling Nucleophilic Substitution Building Block

Optimal Use Cases


Lead Optimization: Replace Phenyl Rings

When optimizing lead compounds containing phenyl or para-substituted aromatic rings, substituting with 1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole can improve aqueous solubility by ≥50-fold and markedly decrease nonspecific binding [1]. This is particularly valuable for compounds in early-stage drug discovery where poor physicochemical properties limit progression.

Click Chemistry Building Block

Employ the target compound as a starting material or intermediate in click chemistry workflows. Recent advances in heterogeneous catalysis enable the conversion of alkynes to bromotriazoles in ∼99% yield , making BCP-bromotriazoles accessible for large-scale synthesis and library production.

Metabolic Stability in Kinase Inhibitors

Integrate 1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole into kinase inhibitor scaffolds to improve metabolic and pharmacokinetic properties. Patent data demonstrates that BCP substitution confers superior metabolic stability compared to related analogs [2], a critical parameter for advancing candidates beyond hit-to-lead stages.

Late-Stage Diversification via Suzuki Coupling

Utilize the 4-bromo substituent on the triazole ring for palladium-catalyzed Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl groups [3]. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the identification of novel BCP-containing leads.

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